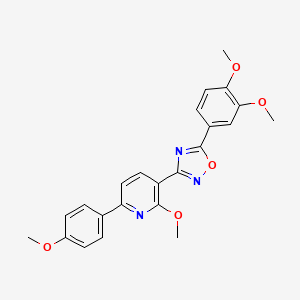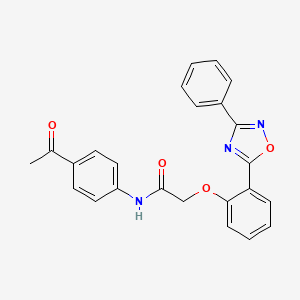
3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole involves its ability to inhibit the activity of various enzymes. For example, it has been found to act as a competitive inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can increase the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been found to exhibit a range of biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. It has also been found to exhibit anti-tumor activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its potent inhibitory activity against various enzymes, which can make it a useful tool for studying enzyme function. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research involving 3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to further investigate its anti-inflammatory and anti-tumor activity, with the goal of developing new therapies for inflammatory and cancerous conditions. Another potential direction is to study its effects on other enzymes and biochemical pathways, with the goal of gaining a better understanding of its mechanism of action and potential applications in various fields of research. Additionally, there may be potential applications for this compound in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of 3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxy-7-methylquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-nitrophenylhydrazine to form the hydrazone intermediate, which is cyclized with acetic anhydride to form the final product.
Scientific Research Applications
3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been studied for its potential as an anti-inflammatory and anti-tumor agent.
properties
IUPAC Name |
3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c1-11-3-4-13-10-15(19(26-2)20-16(13)9-11)17-21-18(27-22-17)12-5-7-14(8-6-12)23(24)25/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEUJHHGMWERAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-7-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)






